Introduction: A Cornerstone Building Block in Modern Medicinal Chemistry
Introduction: A Cornerstone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-N-Boc-4-(4-Bromophenyl)piperidine: Properties, Reactivity, and Applications
1-N-Boc-4-(4-bromophenyl)piperidine, also known as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, is a bifunctional synthetic intermediate of significant value in pharmaceutical research and development. Its structure uniquely combines a piperidine scaffold, a common motif in centrally active drugs, with a strategically placed bromophenyl group. The piperidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and its lipophilic nature can facilitate penetration of the blood-brain barrier.[1] The true synthetic versatility of this molecule, however, lies in the interplay between its two key functional handles: the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the reactive carbon-bromine bond on the phenyl ring.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core chemical properties, reactivity, and key applications of this compound. We will explore not just the "what" but the "why," offering insights into the causality behind experimental choices and protocols.
Core Chemical and Physical Properties
The fundamental properties of a reagent dictate its handling, storage, and behavior in reactions. 1-N-Boc-4-(4-bromophenyl)piperidine is typically supplied as a solid, and its stability is enhanced by the Boc protecting group.[2]
Table 1: Physicochemical Properties of 1-N-Boc-4-(4-Bromophenyl)piperidine
| Property | Value | Source(s) |
| CAS Number | 769944-78-7 | [3][4] |
| Molecular Formula | C₁₆H₂₂BrNO₂ | [3][4] |
| Molecular Weight | 340.26 g/mol | [3][5] |
| Appearance | Solid; white to brown powder | [2][6] |
| Boiling Point | ~398.5 °C (Predicted) | [3][5][7] |
| Density | ~1.28 - 1.3 g/cm³ (Predicted) | [3][5][7] |
| Purity | Typically ≥97% or ≥98% | [2][6] |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
Spectroscopic Signature: A Guide to Characterization
Confirming the identity and purity of 1-N-Boc-4-(4-bromophenyl)piperidine relies on standard spectroscopic techniques. The molecule's structure gives rise to a predictable and distinct spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation. Due to the presence of the Boc group, ¹H NMR spectra may show broadened signals or rotamers at room temperature due to the restricted rotation around the carbamate C-N bond.[8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Boc Protons (-C(CH₃)₃) | ~1.46 (singlet, 9H) | ~28.7, ~79.3 | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet. The quaternary and methyl carbons are also characteristic. |
| Piperidine Protons (-CH₂-) | ~1.5-1.9 (m), ~2.6-2.8 (m), ~4.2 (br m) | ~30-45 | The piperidine ring protons appear as complex multiplets in the aliphatic region. Protons adjacent to the nitrogen are shifted further downfield. |
| Piperidine CH | ~2.7 (m, 1H) | ~40-45 | The methine proton at the junction with the phenyl ring. |
| Aromatic Protons (-C₆H₄-) | ~7.1-7.5 (AA'BB' system, 4H) | ~120-135 | The para-substituted aromatic ring gives a characteristic set of two doublets. |
Note: Predicted shifts are based on analogous structures and general principles. Actual spectra should be compared to reference data when available.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The spectrum is dominated by the strong carbonyl stretch of the Boc group.
-
~1690 cm⁻¹ (strong, sharp): C=O stretch of the carbamate (Boc group). This is a highly reliable and intense peak.[9]
-
~2850-2980 cm⁻¹: Aliphatic C-H stretching from the piperidine and Boc methyl groups.[9]
-
~1160-1250 cm⁻¹: C-O stretching of the carbamate group.[9]
-
~1480 cm⁻¹: Aromatic C=C stretching.
-
~820 cm⁻¹: C-H out-of-plane bending, characteristic of 1,4-disubstituted (para) aromatic rings.
Mass Spectrometry (MS)
Electron-Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom. Fragmentation patterns often involve the loss of the Boc group or isobutylene.
Chemical Reactivity and Synthetic Protocols
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional sites. The Boc group can be removed under acidic conditions without affecting the aryl bromide, while the aryl bromide can undergo a variety of cross-coupling reactions in the presence of the Boc group.
Boc Group Deprotection
The Boc group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions. Its primary liability is to acid, which allows for selective deprotection of the piperidine nitrogen for subsequent functionalization.
Expert Insight: The choice of acid is critical. Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM) is the gold standard. It is volatile, allowing for easy removal, and the reaction proceeds cleanly at room temperature, typically to completion within 1-2 hours. Using hydrochloric acid (HCl) in an ethereal or alcoholic solvent is also common and often provides the product as a stable hydrochloride salt, which can be advantageous for purification and storage.
Protocol 3.1: General Procedure for Boc Deprotection
-
Dissolve 1-N-Boc-4-(4-bromophenyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.1 M).
-
To this solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Redissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine, 4-(4-bromophenyl)piperidine.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, which is central to modern drug discovery for exploring chemical space.
The Suzuki reaction is one of the most powerful methods for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[10] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[11]
Causality Behind the Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[12]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even PPh₃) are essential. They stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.[13]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[13][14]
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